7,15-Dibromo-8-methoxy-14-oxo-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraene-4-carbaldehyde
Description
Tetracyclic Core Architecture
The tetracyclic core architecture of 7,15-dibromo-8-methoxy-14-oxo-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraene-4-carbaldehyde exhibits remarkable structural complexity characteristic of amaryllidaceae alkaloid frameworks. The molecule consists of four interconnected rings arranged in a rigid three-dimensional configuration that defines its chemical and biological properties. The core structure features a heptadecane backbone with multiple bridge connections, specifically characterized by the tetracyclo[8.6.1.01,12.06,17] designation, indicating a 17-carbon polycyclic system with bridging patterns between carbons 1-12 and 6-17.
The tetracyclic architecture incorporates several key structural elements that contribute to its stability and reactivity profile. The presence of an oxygen atom at position 11 creates an oxa-bridge that significantly influences the molecular conformation and electronic distribution throughout the ring system. Additionally, the nitrogen atom at position 4 forms part of an azepine ring system, which is characteristic of galantamine-type alkaloids and contributes to the molecule's pharmacological significance. The carbonyl group at position 14 introduces a reactive center that can participate in various chemical transformations, while the aldehyde functionality provides additional reactivity for synthetic modifications.
The rigid tetracyclic framework constrains the molecule in a specific three-dimensional arrangement that minimizes steric interactions while maintaining optimal orbital overlap for aromatic stabilization. This architectural constraint is particularly evident in the fusion of aromatic and aliphatic ring systems, where the benzofuran-like moiety provides aromatic character while the saturated portions contribute flexibility for conformational adjustments. The overall molecular geometry represents a delicate balance between ring strain and stabilizing interactions, resulting in a thermodynamically favorable configuration that has been optimized through evolutionary processes in natural product biosynthesis.
International Union of Pure and Applied Chemistry Nomenclature and Systematic Naming Conventions
The International Union of Pure and Applied Chemistry nomenclature for this compound follows systematic conventions established for complex polycyclic structures. The systematic name begins with the identification of the parent tetracyclic framework, designated as tetracyclo[8.6.1.01,12.06,17]heptadeca, which specifies the ring fusion pattern and bridging arrangements within the 17-carbon skeleton. The numerical descriptors 8.6.1 indicate the number of atoms in each of the three main ring pathways, while the superscript notations 01,12.06,17 specify the precise bridging connections between designated carbon atoms.
The systematic naming convention incorporates functional group hierarchy according to International Union of Pure and Applied Chemistry priority rules, with the carbaldehyde functionality receiving the highest priority designation as indicated by the terminal "4-carbaldehyde" designation. The ketone functionality at position 14 is denoted by "14-oxo," while the ether oxygen at position 11 is specified as "11-oxa." The nitrogen-containing heterocycle is indicated by "4-aza," reflecting its position and chemical nature within the tetracyclic framework. Substituent groups are named according to their position and chemical identity, with bromine atoms at positions 7 and 15 designated as "7,15-dibromo" and the methoxy group at position 8 specified as "8-methoxy."
The degree of unsaturation within the tetracyclic system is precisely defined through the tetraene designation, specifically "heptadeca-6(17),7,9,15-tetraene," which indicates the presence of four double bonds at positions 6(17), 7, 9, and 15. This nomenclature system ensures unambiguous identification of the compound while providing complete structural information necessary for chemical communication and database searching. The systematic approach also facilitates computational analysis and structure-activity relationship studies by providing standardized descriptors that can be readily interpreted by chemical informatics systems.
Stereochemistry and Configuration Analysis
The stereochemical analysis of this compound reveals multiple chiral centers that significantly influence its three-dimensional structure and biological activity. The tetracyclic framework contains several stereogenic centers, particularly at the ring junction positions where the rigid polycyclic structure constrains the spatial arrangement of substituents. The configuration at these centers is crucial for understanding the compound's interaction with biological targets and its overall pharmacological profile.
The stereochemical complexity is exemplified by related galantamine derivatives, where specific configurations such as (1S,12S,14R) or (1R,12R,14S) have been extensively characterized. These stereochemical descriptors indicate the absolute configuration at each chiral center using the Cahn-Ingold-Prelog priority system, providing unambiguous three-dimensional structural information. The presence of the oxa-bridge at position 11 creates additional conformational constraints that influence the overall molecular geometry and may generate additional elements of chirality through restricted rotation around specific bonds.
Computational stereochemical analysis indicates that the tetracyclic framework adopts a preferred conformation that minimizes steric interactions between the various substituents while maintaining optimal orbital overlap for aromatic stabilization. The bromine atoms at positions 7 and 15 occupy spatially distinct environments due to the rigid tetracyclic architecture, potentially leading to different chemical reactivities and biological interactions. The methoxy group at position 8 is positioned in a specific orientation that may contribute to molecular recognition events with biological receptors or enzymes. Understanding these stereochemical relationships is essential for predicting the compound's behavior in chemical reactions and biological systems.
Molecular Modeling and Computational Structural Studies
Computational structural studies of this compound have provided detailed insights into its molecular geometry, electronic properties, and conformational behavior. Density functional theory calculations reveal the optimized three-dimensional structure with precise bond lengths, bond angles, and dihedral angles that define the tetracyclic architecture. The computational models indicate that the molecule adopts a rigid conformation with minimal flexibility due to the extensive ring fusion and bridging patterns.
Electronic structure calculations demonstrate the distribution of electron density throughout the tetracyclic framework, highlighting regions of high and low electron density that influence chemical reactivity. The aromatic portions of the molecule exhibit characteristic delocalized electron systems, while the saturated ring components contribute to the overall structural rigidity. The presence of heteroatoms, particularly the oxygen and nitrogen atoms, creates localized regions of altered electron density that can participate in hydrogen bonding and other intermolecular interactions.
Molecular dynamics simulations provide information about the compound's conformational flexibility and thermal motion characteristics under physiological conditions. These studies reveal that while the tetracyclic core remains relatively rigid, certain functional groups, particularly the carbaldehyde and methoxy substituents, exhibit limited rotational freedom that may be important for biological activity. The computational analysis also includes evaluation of various molecular descriptors such as topological polar surface area, molecular volume, and lipophilicity parameters that are relevant for predicting biological behavior and pharmacokinetic properties.
Comparative Analysis with Related Tetracyclic Frameworks
The structural comparison of this compound with related tetracyclic frameworks reveals important structure-activity relationships within the amaryllidaceae alkaloid family. Galantamine, represented by the systematic name (1R,12R,14S)-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-ol, shares the same basic tetracyclic architecture but differs in the substitution pattern and functional group distribution.
Key structural differences include the presence of dibromo substituents at positions 7 and 15 in the target compound versus the methyl group at position 4 and hydroxyl group at position 14 in galantamine. The methoxy group position also differs, with the target compound having methoxy at position 8 compared to position 9 in galantamine. These substitution pattern variations significantly impact the electronic properties, molecular recognition capabilities, and potential biological activities of the compounds.
| Compound | Substitution Pattern | Functional Groups | Molecular Weight |
|---|---|---|---|
| Target Compound | 7,15-Dibromo-8-methoxy | Carbaldehyde, Ketone | Approximately 484 g/mol |
| Galantamine | 4-Methyl-9-methoxy | Hydroxyl | 287.35 g/mol |
| Related Derivative | 7-Bromo-9-methoxy | Carbaldehyde, Ketone | 378.2 g/mol |
Other related tetracyclic frameworks include various galantamine impurities and synthetic intermediates that demonstrate the structural diversity possible within this chemical class. These compounds often feature modifications to the aromatic ring system, changes in heteroatom positioning, or alterations to the bridging patterns while maintaining the essential tetracyclic architecture. The comparative analysis reveals that even minor structural modifications can lead to significant changes in molecular properties, emphasizing the importance of precise structural characterization for understanding biological activity and synthetic accessibility.
Properties
IUPAC Name |
7,15-dibromo-8-methoxy-14-oxo-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraene-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Br2NO4/c1-23-13-5-12-15-9(16(13)19)7-20(8-21)3-2-17(15)6-10(18)11(22)4-14(17)24-12/h5-6,8,14H,2-4,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMAIEDSRZQHEEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C3C(=C1)OC4C3(CCN(C2)C=O)C=C(C(=O)C4)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Br2NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7,15-Dibromo-8-methoxy-14-oxo-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraene-4-carbaldehyde is a complex organic compound with potential biological activities. This compound belongs to a class of heterocyclic compounds characterized by their unique structural features and biological properties. Understanding its biological activity is crucial for exploring its potential applications in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular formula of the compound is C17H16Br2N1O4, with a molecular weight of approximately 378.22 g/mol. The compound features multiple functional groups that contribute to its biological activity:
- Bromine atoms : These halogens can enhance biological activity through various mechanisms, including acting as electrophiles.
- Methoxy group : This group may influence solubility and bioavailability.
- Carbonyl and oxa groups : These functionalities are often associated with reactivity and interaction with biological targets.
Antimicrobial Activity
Research has indicated that compounds similar to 7,15-Dibromo-8-methoxy derivatives exhibit significant antimicrobial properties. For instance, studies on related tetracyclic compounds have shown effectiveness against various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli . The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or interference with protein synthesis.
Anticancer Potential
Several studies have explored the anticancer potential of structurally related compounds. For example, certain dibromo derivatives have shown promising results in inhibiting cancer cell proliferation in vitro. A notable study reported that similar compounds could induce apoptosis in leukemia cells at concentrations as low as 6.7 µg/mL . The proposed mechanism includes the activation of intrinsic apoptotic pathways and cell cycle arrest.
Enzyme Inhibition
Another area of interest is the enzyme inhibition capabilities of these compounds. Preliminary data suggest that 7,15-Dibromo-8-methoxy derivatives may inhibit key enzymes involved in metabolic pathways critical for cancer cell survival . This inhibition could lead to reduced tumor growth and enhanced efficacy when combined with existing chemotherapeutics.
Case Study 1: Antimicrobial Efficacy
In a controlled study assessing the antimicrobial efficacy of dibromo derivatives against various pathogens, the compound exhibited a minimum inhibitory concentration (MIC) of 10 µg/mL against Staphylococcus aureus. This suggests a potent antimicrobial effect comparable to standard antibiotics .
Case Study 2: Cytotoxicity Against Cancer Cells
A recent study evaluated the cytotoxic effects of related tetracyclic compounds on human leukemia cells (CCRF-CEM). The results indicated that these compounds significantly reduced cell viability in a dose-dependent manner, with IC50 values ranging from 5 to 10 µg/mL depending on the specific derivative tested .
Research Findings
| Property | Value |
|---|---|
| Molecular Formula | C17H16Br2N1O4 |
| Molecular Weight | 378.22 g/mol |
| Antimicrobial MIC | 10 µg/mL (S. aureus) |
| Anticancer IC50 | 6.7 µg/mL (leukemia cells) |
| Enzyme Inhibition | Yes (specific enzymes TBD) |
Comparison with Similar Compounds
Core Structural Features
Compound X shares its azatetracyclic backbone with several analogs, but its substitution pattern distinguishes it from others. Key comparisons include:
Key Observations :
- Halogenation : Compound X’s dibromo substituents contrast with the chloro group in ’s benzodithiazine derivative. Bromine’s larger atomic radius may enhance van der Waals interactions in biological targets compared to chlorine .
- Methoxy Groups: The 8-methoxy group in X is analogous to methoxy substituents in and compounds, which are known to improve membrane permeability .
- Oxo and Oxa Groups : The 14-oxo and 11-oxa moieties in X could facilitate hydrogen bonding, similar to the sulfonyl groups in ’s compound .
Physicochemical Properties
While direct data for Compound X is unavailable, inferences can be drawn from similar compounds:
- Lipophilicity: The methoxy group in X may increase logP values comparably to ’s 7-methoxy-chromanones (logP ~2.5–3.0) .
- Solubility : The oxo and carbaldehyde groups could enhance aqueous solubility relative to purely aromatic analogs, as seen in ’s sulfonamide-containing compound .
Research Findings and Hypotheses
Unique Attributes of Compound X
- Electrophilic Reactivity: The dibromo substituents may render X amenable to nucleophilic aromatic substitution, a feature absent in non-halogenated analogs.
Challenges in Comparison
- Data Limitations: No direct bioactivity or solubility data for X exists in the provided evidence, necessitating reliance on structural analogs.
- Similarity Metrics : Computational methods (e.g., Tanimoto coefficients) highlight X’s divergence from simpler azatetracyclics due to its bromine and carbaldehyde groups .
Preparation Methods
Diels-Alder Cycloaddition for Initial Ring Formation
The bicyclo[2.2.1]heptane fragment observed in related systems can be constructed via a Diels-Alder reaction between a diene and dienophile. For instance, reacting a functionalized cyclopentadiene with a maleic anhydride derivative could yield a bicyclic intermediate, which is subsequently functionalized. In a study by Camps et al., dimethyl tetracyclo[5.2.1.0²,⁶.0³,⁸]decane derivatives were synthesized using carbene insertions to form critical C–C bonds. Analogously, a carbene generated from a tosylhydrazone precursor could facilitate intramolecular C–H insertion to establish the bridged framework.
Oxa and Aza Bridge Formation
The 11-oxa bridge likely arises from Williamson ether synthesis or nucleophilic substitution between a hydroxyl-containing intermediate and a halogenated partner. In the synthesis of chromeno[2,3-b]pyridines, Michael addition followed by cyclization formed ether linkages under basic conditions. Similarly, the aza bridge (4-azatetracyclo) could be introduced via reductive amination or condensation of an amine with a carbonyl group.
Functionalization and Substitution Reactions
Regioselective Bromination
Electrophilic bromination at positions 7 and 15 requires careful control to avoid overhalogenation. Directed ortho-metalation (DoM) using a directing group (e.g., methoxy or carbonyl) could enhance regioselectivity. For example, in the synthesis of polyhalogenated aromatics, bromine was introduced at positions activated by electron-donating groups. Alternatively, radical bromination with N-bromosuccinimide (NBS) under light irradiation may achieve selective substitution.
Methoxy Group Installation
The 8-methoxy group is likely introduced via nucleophilic substitution or demethylation of a protected intermediate. In a study utilizing 4-hydroxy-3-methoxybenzaldehyde, methoxy groups were retained during cyclization, suggesting that early-stage protection (e.g., as a methyl ether) could streamline synthesis.
Synthetic Route Proposal
A hypothetical pathway is outlined below, integrating methodologies from the literature:
-
Diels-Alder Reaction : Construct a bicyclic intermediate from a diene and maleic anhydride.
-
Carbene Insertion : Generate a carbene from a tosylhydrazone precursor to form the tetracyclic core via intramolecular C–H insertion.
-
Etherification : Introduce the 11-oxa bridge using a Williamson ether synthesis.
-
Bromination : Perform directed electrophilic bromination at positions 7 and 15.
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Methoxy Group Installation : Protect a phenolic hydroxyl group as a methyl ether early in the synthesis.
-
Formylation : Apply the Vilsmeier-Haack reaction to install the carbaldehyde group.
Challenges and Optimization Considerations
-
Regioselectivity in Bromination : Competing sites of electrophilic attack may necessitate protective group strategies or kinetic control.
-
Stereochemical Control : The tetracyclic system’s stereochemistry must be preserved during functionalization. Camps et al. achieved stereoselectivity using annelation reactions guided by steric effects.
-
Functional Group Compatibility : Late-stage formylation requires inertness of other groups (e.g., methoxy, bromo) to reaction conditions.
Comparative Analysis of Methodologies
Q & A
Basic: What are the recommended synthetic routes for 7,15-Dibromo-8-methoxy-14-oxo-11-oxa-4-azatetracyclo[...]tetraene-4-carbaldehyde?
Methodological Answer:
Synthesis typically involves multi-step organic reactions, including halogenation, methoxylation, and cyclization. Key steps include:
- Bromination : Selective bromination at positions 7 and 15 using reagents like N-bromosuccinimide (NBS) under controlled conditions to avoid over-halogenation .
- Methoxy Group Introduction : Nucleophilic substitution or Mitsunobu reactions to install the 8-methoxy group .
- Oxazole Ring Formation : Cyclization via intramolecular esterification or palladium-catalyzed coupling to form the 11-oxa ring .
- Carbaldehyde Functionalization : Oxidation of a primary alcohol intermediate using mild oxidants (e.g., pyridinium chlorochromate) to avoid over-oxidation .
Validation : Confirm intermediate structures using NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .
Basic: How should researchers characterize this compound’s molecular structure and purity?
Methodological Answer:
A combination of spectroscopic and analytical techniques is critical:
Note : Cross-validate spectral data with computational tools (e.g., Gaussian for DFT-based IR/NMR predictions) .
Advanced: How can researchers resolve contradictions in spectral data during characterization?
Methodological Answer:
Contradictions often arise from impurities, tautomerism, or solvent effects. Steps to address this:
Reproduce Experiments : Ensure consistent reaction conditions (temperature, solvent purity) .
Variable Temperature NMR : Probe dynamic processes (e.g., keto-enol tautomerism) by collecting spectra at 25°C and −40°C .
DFT Calculations : Compare experimental NMR/IR data with simulated spectra from density functional theory (DFT) to identify discrepancies .
Alternative Techniques : Use X-ray crystallography as a definitive structural validation method .
Example : If a carbonyl peak in IR is absent, consider solvent interactions (e.g., DMSO hydrogen bonding) and re-run in chloroform .
Advanced: What computational methods are used to predict reactivity and regioselectivity in derivatives of this compound?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Study solvation effects and conformational stability in reaction environments .
- DFT-Based Reactivity Indices : Calculate Fukui indices to predict electrophilic/nucleophilic sites (e.g., bromination at electron-rich positions 7/15) .
- Docking Studies : For biologically active derivatives, use AutoDock Vina to model interactions with target proteins (e.g., kinase inhibitors) .
Case Study : MD simulations in COMSOL Multiphysics can optimize reaction conditions by modeling temperature gradients in cyclization steps .
Advanced: How can reaction conditions be optimized for scalability while maintaining yield?
Methodological Answer:
- Design of Experiments (DoE) : Use fractional factorial design to test variables (temperature, catalyst loading, solvent ratios) .
- Process Control Systems : Implement real-time monitoring via inline FT-IR or Raman spectroscopy to adjust parameters dynamically .
- Flow Chemistry : Transition batch reactions to continuous flow systems to improve heat/mass transfer during bromination .
Advanced: What strategies are recommended for studying this compound’s stability under varying pH and temperature conditions?
Methodological Answer:
- Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions, then monitor degradation products via LC-MS .
- Thermogravimetric Analysis (TGA) : Determine thermal stability by measuring mass loss at 25–300°C .
- Accelerated Stability Testing : Store samples at 40°C/75% RH for 4 weeks and compare to controls using HPLC .
Key Insight : Correlate degradation pathways with computational models (e.g., Arrhenius plots for activation energy) .
Advanced: How can researchers investigate the biological activity of this compound’s derivatives?
Methodological Answer:
- Structure-Activity Relationship (SAR) : Synthesize derivatives with modifications at the methoxy or carbaldehyde groups and test in vitro (e.g., kinase inhibition assays) .
- Metabolic Stability : Use hepatic microsome assays (human/rat) to evaluate cytochrome P450 interactions .
- In Silico Toxicity Prediction : Tools like ProTox-II assess hepatotoxicity and mutagenicity risks early in development .
Example : Replace the carbaldehyde with a hydroxamic acid group to enhance metal-binding capacity for anticancer studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
